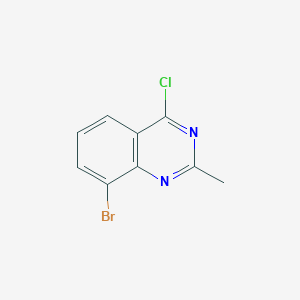

8-Bromo-4-chloro-2-methylquinazoline

Übersicht

Beschreibung

8-Bromo-4-chloro-2-methylquinazoline is a heterocyclic organic compound that has garnered significant attention in scientific research due to its potential implications in various fields. This compound belongs to the quinazoline family, known for their diverse biological activities. The molecular formula of this compound is C9H6BrClN2, and it has a molecular weight of 257.51 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-2-methylquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted aniline and anthranilic acid derivatives.

Cyclization: The intermediate is subjected to cyclization reactions to form the quinazoline core.

Halogenation: Bromination and chlorination reactions are carried out to introduce the bromo and chloro substituents at the desired positions on the quinazoline ring.

Common reagents used in these reactions include bromine, chlorine, and various catalysts to facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-4-chloro-2-methylquinazoline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce complex biaryl compounds .

Wissenschaftliche Forschungsanwendungen

8-Bromo-4-chloro-2-methylquinazoline has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

Biological Research: The compound is used to investigate biological pathways and molecular targets, contributing to the understanding of disease mechanisms.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-Bromo-4-chloro-2-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Vergleich Mit ähnlichen Verbindungen

8-Bromo-4-chloro-2-methylquinazoline can be compared with other similar compounds in the quinazoline family:

2-Methylquinazoline: Lacks the bromo and chloro substituents, resulting in different biological activities and chemical reactivity.

4-Chloro-2-methylquinazoline: Similar structure but lacks the bromo substituent, leading to variations in its chemical and biological properties.

8-Bromoquinazoline: Lacks the chloro and methyl substituents, affecting its overall activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biologische Aktivität

8-Bromo-4-chloro-2-methylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

This compound has the molecular formula and a molecular weight of 256.53 g/mol. The presence of bromine and chlorine substituents on the quinazoline ring contributes to its reactivity and biological activity. The compound's unique structure allows it to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

Biochemical Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancer cells. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating selective activity against certain types of cancer .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell cycle regulation. This effect is mediated through interactions with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may exhibit antimicrobial activity by binding to specific biological targets, although detailed mechanisms remain to be fully elucidated.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 168.78 | Induces apoptosis; affects CDK activity |

| HCT-116 | Varies | Cell cycle disruption |

| T98G | Active | Inhibits proliferation |

Case Study: MCF-7 Breast Cancer Cells

In a study evaluating the effects of this compound on MCF-7 cells, it was found that treatment with the compound at its IC50 resulted in a significant increase in apoptosis compared to control groups. Flow cytometric analysis indicated that the compound led to a higher percentage of late-stage apoptotic cells, suggesting its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with key proteins involved in cancer progression. These studies indicate that the compound can effectively bind to active sites of target proteins, thereby inhibiting their function and contributing to its anticancer properties .

Eigenschaften

IUPAC Name |

8-bromo-4-chloro-2-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPRCFVJSYYWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592748 | |

| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221298-75-5 | |

| Record name | 8-Bromo-4-chloro-2-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.